tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate
Overview
Description
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science research .
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s molecular weight (28637 g/mol) and its physical form (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
As a biochemical reagent, it is likely used in research to study its effects on various biological systems .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with (1r,2r)-2-aminocyclobutanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to improve yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .
Scientific Research Applications
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl n-[(1r,2r)-2-hydroxycyclobutyl]carbamate
- tert-Butyl n-[(1r,2r)-2-aminocyclopentyl]carbamate
- tert-Butyl n-[(1r,2r)-2-aminocyclohexyl]carbamate
Uniqueness
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Biological Activity
tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate
- Molecular Formula : C₉H₁₈N₂O₂
- CAS Number : 1610368-00-7
- Purity : 97%
The structure features a tert-butyl group attached to a carbamate moiety linked to a cyclobutylamine derivative. This unique configuration may influence its biological interactions and reactivity.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor , with potential interactions involving proteases and other key enzymes in various biochemical pathways. These interactions could lead to therapeutic effects in diseases where such enzymes are crucial players .
The compound's mechanism of action likely involves:
- Binding Affinity : Studies may involve assessing how effectively the compound binds to target enzymes through kinetic analyses.
- Modulation of Biochemical Pathways : By inhibiting specific enzymes, the compound could alter metabolic pathways, potentially providing therapeutic benefits in conditions like cancer or inflammatory diseases.
In Vitro Studies
A study highlighted the enzyme inhibitory properties of similar compounds in vitro. For instance, derivatives of this compound have shown promise in modulating enzyme activity related to cancer progression .
Potential Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing therapies.
- Enzyme Modulation : In diseases characterized by dysregulated enzyme activity.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.